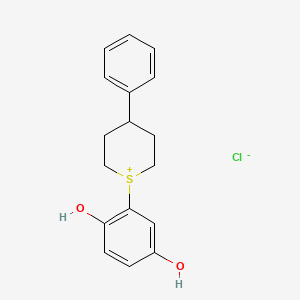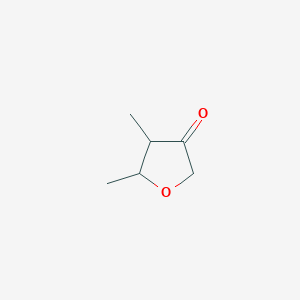
4,5-dimethyloxolan-3-one
Overview
Description
4,5-Dihydro-2-methyl-3(2H)-furanone, also known as 2-methyltetrahydro-3-furanone, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a pleasant odor and is commonly used in the flavor and fragrance industry. This compound is a member of the furanone family, which is characterized by a furan ring with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydro-2-methyl-3(2H)-furanone can be synthesized through several methods. One common method involves the cyclization of 4-hydroxy-2-pentanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst promoting the formation of the furanone ring.
Industrial Production Methods
In industrial settings, 4,5-dimethyloxolan-3-one is often produced through the hydrogenation of 2-methyl-3-furanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 2-methyl-3-furanone to a single bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-methyl-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically occurs under acidic conditions and results in the formation of carboxylic acids or ketones.
Reduction: Reduction of 4,5-dimethyloxolan-3-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction reaction usually takes place under mild conditions and leads to the formation of alcohols.
Substitution: Substitution reactions involving this compound can occur with nucleophiles such as amines or thiols. These reactions often require the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amines or thiol derivatives
Scientific Research Applications
4,5-Dihydro-2-methyl-3(2H)-furanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers investigate its effects on different biological systems to understand its potential therapeutic applications.
Medicine: 4,5-Dihydro-2-methyl-3(2H)-furanone is explored for its potential use in drug development. Its ability to interact with biological targets makes it a promising candidate for the design of new pharmaceuticals.
Industry: In the flavor and fragrance industry, this compound is used as a flavoring agent due to its pleasant odor. It is also employed in the production of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 4,5-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also exhibit antimicrobial activity by disrupting the cell membranes of microorganisms, leading to their death. The exact molecular targets and pathways involved in these actions are still under investigation, and further research is needed to fully elucidate the mechanisms.
Comparison with Similar Compounds
4,5-Dihydro-2-methyl-3(2H)-furanone can be compared with other similar compounds, such as:
2-Methyl-3-furanone: This compound is a precursor to 4,5-dimethyloxolan-3-one and shares a similar structure. it lacks the hydrogenation of the furan ring, resulting in different chemical properties.
2-Methyl-4,5-dihydro-3-furanthiol acetate: This compound contains a sulfur atom in place of the oxygen atom in this compound. The presence of sulfur imparts different chemical reactivity and biological activities.
4,5-Dihydro-2-methyl-3-thiophenethiol: This compound is a sulfur analog of this compound. It exhibits distinct chemical and biological properties due to the presence of sulfur in the furan ring.
The uniqueness of this compound lies in its specific structure and the presence of the furanone ring, which imparts unique chemical reactivity and biological activities.
Properties
IUPAC Name |
4,5-dimethyloxolan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVDUBNFATCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423902 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90238-77-0 | |
| Record name | 4,5-dihydro-2-methyl-3(2H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


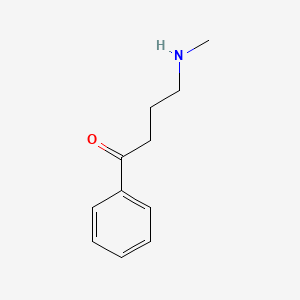
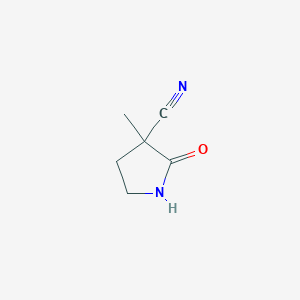
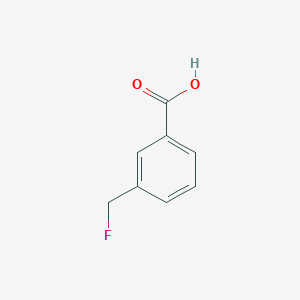
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-, bromide](/img/structure/B1661305.png)
![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661306.png)
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661308.png)
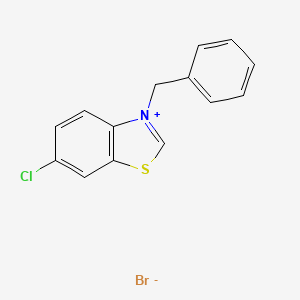
![Benzene, hexakis[(pentafluorophenyl)thio]-](/img/structure/B1661313.png)
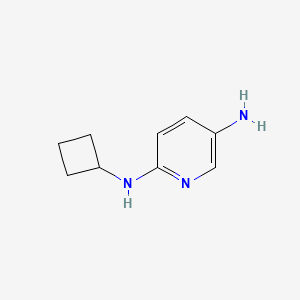
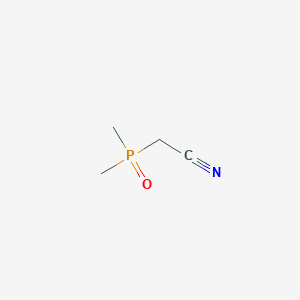
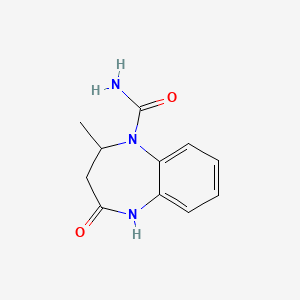
![2-[5-(2,3-Dimethoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol](/img/structure/B1661320.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-hydroxyphenyl)methyl]-](/img/structure/B1661322.png)
